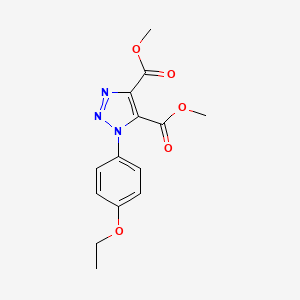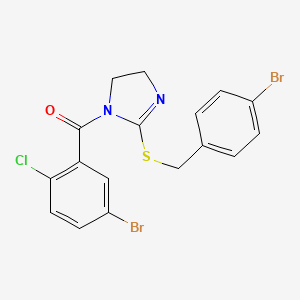
(5-bromo-2-chlorophenyl)(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography and computational models are often used for this purpose.Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include observing changes in physical properties, energy changes, and the formation of new products .Physical And Chemical Properties Analysis
Physical properties of a compound include its state of matter at room temperature, melting point, boiling point, density, and solubility in various solvents. Chemical properties refer to its reactivity with other substances .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(5-bromo-2-chlorophenyl)(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone”, also known as “1-(5-bromo-2-chlorobenzoyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole”.
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antifungal Properties
In addition to its antibacterial effects, this compound has demonstrated antifungal properties. It can inhibit the growth of various fungal species by interfering with their cell wall synthesis. This makes it a promising candidate for the development of new antifungal medications .
Anticancer Activity
The compound has been studied for its potential anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by activating specific cellular pathways. This makes it a valuable candidate for further research in cancer therapy, particularly for cancers that are resistant to conventional treatments .
Anti-inflammatory Effects
Research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Properties
The compound exhibits antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells. This property is beneficial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders .
Enzyme Inhibition
This compound has been found to inhibit certain enzymes that are crucial for the survival and proliferation of pathogens. For example, it can inhibit proteases and kinases, which are essential for the life cycle of various microorganisms. This makes it a potential candidate for developing enzyme inhibitor-based therapies .
Neuroprotective Effects
Studies have indicated that this compound may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Drug Development
Given its diverse biological activities, this compound is a valuable scaffold for drug development. Researchers can modify its structure to enhance its efficacy and reduce potential side effects, leading to the creation of new therapeutic agents for various diseases .
These applications highlight the versatility and potential of “(5-bromo-2-chlorophenyl)(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” in scientific research and drug development.
Facile Synthesis of Enantiomerically Pure 1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane
Mécanisme D'action
Propriétés
IUPAC Name |
(5-bromo-2-chlorophenyl)-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2ClN2OS/c18-12-3-1-11(2-4-12)10-24-17-21-7-8-22(17)16(23)14-9-13(19)5-6-15(14)20/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYCFYFACJZFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-2-chlorophenyl)(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

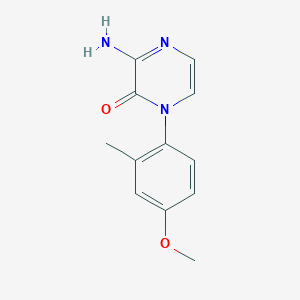
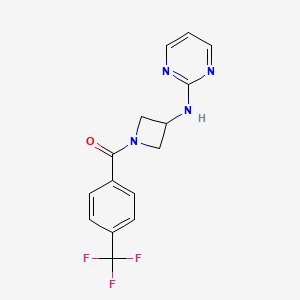
![1-[(4-Methoxyphenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2500527.png)
![1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2500529.png)

![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)

![N-(3-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500535.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2500537.png)

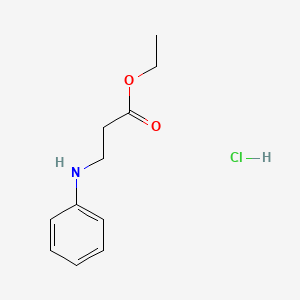
![3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B2500542.png)
![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)
